REACTION_SMILES
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[Br:10][CH2:11][C:12](=[O:13])[O:14][CH2:15][CH3:16].[CH3:17][N:18]([CH3:19])[CH:20]=[O:21].[H-:8].[Na+:9].[s:1]1[cH:2][c:3]([CH2:6][OH:7])[cH:4][cH:5]1>>[s:1]1[cH:2][c:3]([CH2:6][O:7][CH2:11][C:12](=[O:13])[O:14][CH2:15][CH3:16])[cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1ccsc1
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Name
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Type
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product
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Smiles
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CCOC(=O)COCc1ccsc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |